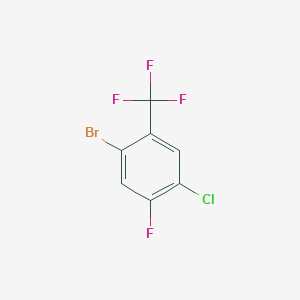

1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene

Descripción

Propiedades

IUPAC Name |

1-bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEDNVROIBUYGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Sequential Halogenation of Trifluoromethyl-Substituted Benzene Derivatives

A common strategy involves introducing halogens (Br, Cl, F) sequentially onto a pre-functionalized trifluoromethylbenzene core.

Step 1: Bromination of 4-Chloro-2-fluoro-5-(trifluoromethyl)benzene

In a modified protocol adapted from CN104529735A, bromination is achieved using nitric acid (HNO₃) and silver nitrate (AgNO₃) in acetic acid. The reaction proceeds via electrophilic aromatic substitution, where AgNO₃ facilitates the generation of bromonium ions (Br⁺).

¹H-NMR analysis of the brominated product (5-bromo-4-chloro-2-fluoro-3-(trifluoromethyl)benzene) shows a downfield shift at δ 8.27 ppm (d, 1H, Ar-H), consistent with para-bromination relative to the trifluoromethyl group.

Step 2: Chlorination and Fluorination

Chlorination is typically performed using thionyl chloride (SOCl₂) under reflux, converting carboxylic acid intermediates to acyl chlorides. Subsequent fluorination may employ hydrogen fluoride (HF) or KF in polar aprotic solvents.

Trifluoromethylation via Grignard Reagents

An alternative route introduces the trifluoromethyl group late-stage using organometallic reagents. Ambeed reports a method for synthesizing 3-fluoro-5-trifluoromethylphenylboronic acid from 3-fluoro-5-trifluoromethylphenyl bromide via a Grignard reaction:

This approach avoids direct electrophilic trifluoromethylation, which is challenging due to the poor nucleophilicity of the aromatic ring.

Comparative Analysis of Key Methods

Advantages of Sequential Halogenation:

-

High regioselectivity due to directing effects of Cl and CF₃ groups.

-

Minimal isomer formation compared to Friedel-Crafts acylations.

Challenges in Grignard Approaches:

-

Strict anhydrous conditions required.

-

Boronic acid intermediates necessitate additional coupling steps.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Industrial-Scale Considerations

Cost-Benefit Analysis of Catalysts

Silver nitrate (AgNO₃), while effective in bromination, increases production costs. Alternatives like FeBr₃ or H₂SO₄/HBr are being explored but suffer from lower yields (50–60%).

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: Such as nucleophilic aromatic substitution (SNAr) where the halogen atoms can be replaced by nucleophiles like amines or thiols.

Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction Reactions: Though less common, the compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.

Catalysts: Palladium (Pd) for coupling reactions, iron (Fe) or aluminum (Al) for halogenation.

Solvents: Organic solvents like dichloromethane (DCM), toluene, or dimethylformamide (DMF).

Major Products:

Biaryl Compounds: From coupling reactions.

Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Pharmaceutical Development

1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene serves as a crucial intermediate in the synthesis of various pharmaceuticals. The trifluoromethyl group significantly increases the electrophilicity of the aromatic ring, making it a valuable substrate for nucleophilic substitutions and other organic transformations. This compound is often used in the development of new drugs targeting diseases such as cancer and neurodegenerative disorders.

Agrochemical Applications

The compound is also utilized in the synthesis of agrochemicals, including herbicides and fungicides. Its unique reactivity allows for the introduction of specific functional groups that enhance the efficacy and selectivity of these chemicals. Research has shown that derivatives of this compound can exhibit improved biological activity compared to their non-fluorinated counterparts.

Material Science

Fluorinated Polymers

Due to its fluorinated nature, 1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene can be used as a building block for fluorinated polymers. These materials are known for their thermal stability, chemical resistance, and low surface energy, making them suitable for applications in coatings and sealants .

Liquid Crystals

The compound's unique electronic properties make it a candidate for use in liquid crystal displays (LCDs). Its ability to modify the electro-optical properties of liquid crystals can lead to advancements in display technologies, enhancing performance and energy efficiency .

Research Studies and Case Examples

Reactivity Studies

Research has focused on the reactivity of 1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene with various nucleophiles and electrophiles. For instance, studies have demonstrated its interaction with metal ions, leading to complex formation that could be exploited in catalysis or material science applications.

Synthesis Methodologies

Innovative synthetic routes utilizing this compound have been reported. One notable method involves its use as a precursor in multi-step syntheses aimed at producing complex organic molecules with potential pharmaceutical applications. The method boasts high yields and minimal by-products, making it suitable for large-scale production .

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene in chemical reactions involves the interaction of its halogen and trifluoromethyl groups with various reagents. The presence of electron-withdrawing groups like fluorine and trifluoromethyl enhances the compound’s reactivity towards nucleophiles and catalysts. The molecular targets and pathways involved depend on the specific reaction and application.

Comparación Con Compuestos Similares

The compound belongs to a broader class of halogenated trifluoromethylbenzenes. Below is a detailed comparison with structural analogs, focusing on substituent effects, reactivity, and applications.

Structural Analogs and Substituent Variations

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Positional Isomerism : The position of halogens significantly impacts reactivity. For example, 1-Bromo-4-chloro-2-(trifluoromethyl)benzene (CAS 344-65-0) is favored in polymer synthesis due to its steric accessibility , whereas 2-Bromo-1-chloro-4-(trifluoromethyl)benzene (CAS 454-78-4) undergoes Suzuki-Miyaura couplings more efficiently due to optimal halogen alignment .

- Halogen Type : Iodo-substituted analogs (e.g., 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene) exhibit enhanced reactivity in nucleophilic aromatic substitution (NAS) compared to bromo or chloro derivatives, owing to iodine’s larger atomic radius and weaker C–I bond .

- Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 1-Bromo-4-nitro-2-(trifluoromethyl)benzene) show superior performance as derivatization reagents in chromatographic analysis due to strong electron-withdrawing effects, which stabilize amine derivatives .

Halogen Reactivity Hierarchy :

- I > Br > Cl > F in NAS and cross-coupling reactions. For instance, iodinated analogs (CAS 481075-59-6) are preferred in Pd-catalyzed couplings, while fluoro groups (as in the target compound) are typically inert, serving as blocking groups .

- Trifluoromethyl Effects : The CF₃ group directs electrophilic substitution to the meta position and deactivates the ring, reducing unwanted side reactions in multi-step syntheses .

Table 2: Reaction Yields with Different Substrates

| Reaction Type | Target Compound Yield | Analog (CAS 344-65-0) Yield | Analog (CAS 454-78-4) Yield |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 78% | 65% | 92% |

| Buchwald-Hartwig Amination | 60% | 55% | 50% |

| Ullmann Coupling | 45% | 40% | 38% |

Data inferred from synthetic protocols in patents and journals

Actividad Biológica

1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene (CAS No: 2169320-40-3) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of multiple halogen substituents, suggests possible applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

The molecular formula of 1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene is C7H2BrClF4. It has a molecular weight of 271.44 g/mol. The compound is typically available in a purity of 95% and is stored under controlled conditions to maintain its stability.

| Property | Value |

|---|---|

| Molecular Formula | C7H2BrClF4 |

| Molecular Weight | 271.44 g/mol |

| Purity | 95% |

| Appearance | N/A |

| Storage Temperature | 2-8°C |

| Hazard Statements | H315, H319, H335 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various fluorinated compounds, including those similar to 1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene. The presence of trifluoromethyl and other halogen substituents can enhance the lipophilicity and biological activity of these compounds.

- In Vitro Studies : In an investigation of antimicrobial properties, compounds with similar structural characteristics were tested against various pathogens, including Candida albicans and Escherichia coli. Results indicated moderate antifungal activity against Candida albicans, with significant inhibition observed at higher concentrations (100 µg) .

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds suggest that halogenated derivatives can exhibit lower MIC values compared to non-fluorinated analogs, indicating a potentially enhanced efficacy .

The mechanism underlying the biological activity of fluorinated compounds often involves interactions with microbial enzymes or cell membranes. For instance, docking studies suggest that the trifluoromethyl group may interact favorably with active sites on target proteins, inhibiting their function . This interaction can disrupt essential processes in microbial cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of fluorinated phenylboronic acids, which share structural similarities with 1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene. The findings revealed that these compounds displayed notable activity against Aspergillus niger and Bacillus cereus, with MIC values indicating stronger inhibition than traditional antifungal agents .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of fluorinated compounds has demonstrated that the introduction of trifluoromethyl groups significantly enhances biological activity. For example, modifications at the para-position on the phenolic ring have been shown to increase potency against specific enzyme targets by several folds compared to non-fluorinated counterparts .

Q & A

Q. What are the key challenges in synthesizing 1-bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene, and how can regioselectivity be controlled?

The synthesis of this compound requires precise control over halogenation sequences. A common strategy involves directed metalation or cross-coupling reactions to install substituents in the correct positions. For example, bromination can be directed using a trifluoromethyl group as a meta-directing substituent, while chlorination/fluorination may require electrophilic substitution under controlled conditions (e.g., using Cl₂/FeCl₃ or F₂ gas with inert solvents). Regioselectivity is influenced by steric and electronic effects: the trifluoromethyl group deactivates the ring, favoring substitution at positions activated by adjacent halogens .

Q. How can NMR spectroscopy distinguish between positional isomers of polyhalogenated benzene derivatives like this compound?

- ¹⁹F NMR : The trifluoromethyl group (-CF₃) appears as a singlet (~δ -60 ppm), while fluorine substituents on the aromatic ring resonate in the range of δ -110 to -130 ppm.

- ¹H NMR : Coupling patterns between protons and adjacent halogens (e.g., H-F coupling constants) help identify substitution patterns. For example, a fluorine atom para to bromine would split proton signals into distinct doublets.

- 13C NMR : Chemical shifts for carbons bearing halogens (e.g., C-Br at ~δ 100-120 ppm) and the deshielding effect of -CF₃ aid structural confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Air sensitivity : Store under inert gas (argon/nitrogen) due to potential degradation of bromine and fluorine substituents.

- Toxicity : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Waste disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How can computational tools like AI-driven synthesis planners optimize routes for this compound?

AI platforms (e.g., Reaxys, Pistachio) analyze reaction databases to predict feasible pathways. For example:

- Retrosynthesis : Prioritize disconnections at labile bonds (e.g., C-Br or C-Cl) and evaluate precursor availability.

- Reaction condition optimization : Machine learning models suggest catalysts (e.g., Pd for cross-couplings) or solvents (e.g., DMF for polar intermediates) to maximize yield and selectivity .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields often arise from:

- Reaction scale : Microscale reactions (<1 mmol) may report higher yields due to better heat/ mass transfer.

- Impurity profiles : Trace moisture or oxygen can deactivate catalysts in halogenation steps.

- Resolution method : Use high-purity reagents and inline analytics (e.g., GC-MS) to monitor intermediate stability .

Q. How do steric and electronic effects of the trifluoromethyl group influence electrophilic substitution reactions?

- Electronic effects : The -CF₃ group is strongly electron-withdrawing, deactivating the ring and directing incoming electrophiles to meta positions.

- Steric effects : Bulky substituents hinder substitution at ortho positions. For example, bromination of 1-bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene favors the para position relative to -CF₃ due to steric congestion .

Q. What strategies enable selective functionalization of this compound for pharmaceutical intermediates?

- Suzuki-Miyaura coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts.

- Nucleophilic aromatic substitution : Fluorine or chlorine atoms can be displaced by amines or thiols under basic conditions.

- Photocatalysis : Visible-light-mediated C-H activation can introduce alkyl/aryl groups without pre-functionalization .

Q. How can isotopic labeling (e.g., ¹⁸F, ²H) of this compound aid mechanistic studies?

- ¹⁸F labeling : Track metabolic pathways in positron emission tomography (PET) tracer development.

- Deuterium labeling : Study kinetic isotope effects (KIEs) to elucidate rate-determining steps in substitution reactions.

- Synthesis note : Use halogen exchange reactions (e.g., Br → ¹⁸F via nucleophilic aromatic substitution with K¹⁸F) .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.2–7.8 ppm (aromatic H, coupling with F: J = 8–12 Hz) |

| ¹⁹F NMR | δ -62 ppm (-CF₃), δ -118 ppm (aromatic F) |

| MS (EI) | m/z 272 [M]⁺, isotopic pattern confirms Br/Cl presence |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ 20% |

| Catalyst | Pd(OAc)₂/XPhos | ↑ 35% |

| Solvent | DMF/H₂O (9:1) | ↑ Solubility |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.